Clazolam

Description

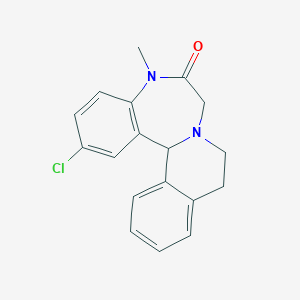

Structure

2D Structure

3D Structure

Properties

CAS No. |

10171-69-4 |

|---|---|

Molecular Formula |

C18H17ClN2O |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChI Key |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Canonical SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Other CAS No. |

10171-69-4 10243-45-5 7492-29-7 |

Origin of Product |

United States |

Research Context and Scope for Clazolam Investigations

Overview of Benzodiazepine (B76468) Chemistry and Pharmacology in Research

Benzodiazepines represent a significant class of psychoactive compounds characterized by a core chemical structure featuring the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.orgrjptonline.orgtandfonline.com This structural motif is central to their diverse physicochemical and biological properties. tandfonline.com The diazepine ring typically contains two nitrogen atoms, often at positions 1 and 4, although other arrangements can exist. tandfonline.comub.edu Variations in side groups attached to this core structure, particularly at positions 1, 2, 5, and 7, significantly influence the pharmacological properties, potency, and pharmacokinetic characteristics of individual benzodiazepines, such as their duration of effect and distribution within the body. rjptonline.orgub.edu

From a pharmacological perspective, benzodiazepines primarily exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. rjptonline.orgub.edudroracle.ainih.govnih.govmdpi.comgenesispub.org The GABA-A receptor is a ligand-gated chloride-selective ion channel, typically composed of five subunits: two alpha (α), two beta (β), and one gamma (γ) subunit. nih.govnih.govgenesispub.org GABA, the main inhibitory neurotransmitter in the central nervous system, binds to sites located between the alpha and beta subunits. nih.govgenesispub.org Benzodiazepines, however, bind to a distinct site situated between the alpha and gamma subunits. nih.govnih.govgenesispub.org This binding event enhances the affinity of the GABA-A receptor for GABA, leading to an increased frequency of chloride ion channel opening. droracle.aigenesispub.org The influx of negatively charged chloride ions into the neuron hyperpolarizes the cell membrane, making the neuron less excitable and thus inhibiting neurotransmission. droracle.ainih.gov

Research into benzodiazepine pharmacology often focuses on understanding the interactions between different benzodiazepine structures and the various subtypes of the GABA-A receptor. The specific composition of alpha subunits (α1, α2, α3, α5) within the GABA-A receptor complex influences the pharmacological effects mediated by benzodiazepines. ub.edunih.govgenesispub.orgplos.org For instance, α1-containing receptors are highly concentrated in areas like the cortex, thalamus, and cerebellum and are associated with sedative and amnesic effects, while α2 and α3-containing receptors are believed to mediate anxiolytic and muscle relaxant effects. ub.edugenesispub.org Research utilizes various approaches, including in vitro studies with recombinant receptor subtypes and in silico methods like computational docking, to investigate binding affinities and predict interactions. nih.govplos.orgherts.ac.uknih.gov

The field of benzodiazepine research continues to explore the relationship between chemical structure and pharmacological activity. tandfonline.com Studies aim to elucidate the precise binding modes of different benzodiazepines at the GABA-A receptor interface, as evidence suggests that chemically related ligands may interact via distinct binding modes rather than a single common mode. nih.gov Furthermore, research extends to investigating the potential of benzodiazepine scaffolds for developing novel compounds, including metallo-derivatives, with potential pharmacological activity. mdpi.com

Rationale for Dedicated Clazolam Research within the Benzodiazepine Class

This compound, also known as isoquinazepon, is a compound classified as a benzodiazepine. nih.goviiab.me Its chemical structure is notable as a fused benzodiazepine and tetrahydroisoquinoline derivative. iiab.mewikipedia.org This fused ring system distinguishes this compound from the more classical 1,4-benzodiazepine (B1214927) structure. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position further contributes to its unique chemical identity within the benzodiazepine class. ontosight.ai

The rationale for dedicated research into this compound stems from its specific structural features and reported pharmacological properties observed in research contexts. While developed in the 1960s, this compound was not subsequently marketed. iiab.mewikipedia.org However, its classification as a benzodiazepine implies interaction with the GABA-A receptor system, a key area of interest in neuroscience and pharmacology research. patsnap.com

Research into this compound, like other benzodiazepine compounds, focuses on understanding its potential interactions with the central nervous system. ontosight.ai Its unique fused structure presents an opportunity to study how this structural variation impacts binding affinity and modulation of GABA-A receptor subtypes compared to classical benzodiazepines. Such investigations contribute to the broader understanding of structure-activity relationships within the benzodiazepine class.

Although specific detailed research findings on this compound's precise binding affinities for different GABA-A receptor subunits are not extensively documented in readily available public research abstracts, the general mechanism of action for benzodiazepines involves potentiating GABAergic neurotransmission. droracle.aiwho.int Given this compound's classification, research would likely explore its potency and efficacy in enhancing GABA-induced chloride currents in research models, potentially comparing it to other known benzodiazepines. Preclinical studies involving benzodiazepines often utilize in vitro and in vivo models to assess potential pharmacological effects. wellbeingintlstudiesrepository.org

The study of compounds like this compound, even if not widely marketed, is valuable for expanding the knowledge base regarding the diverse structural possibilities within the benzodiazepine framework and how these variations translate into interactions with the GABA-A receptor complex. Research into this compound contributes to the ongoing effort to characterize the pharmacological profiles of various benzodiazepine derivatives and their potential as tools for probing the complexities of GABAergic signaling.

Summary of this compound Chemical Properties (Based on Research Data):

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇ClN₂O | nih.govwikipedia.orguni.lu |

| Molar Mass | 312.80 g/mol (or 312.1029409 Da) | nih.govwikipedia.orguni.lu |

| PubChem CID | 24107 | nih.goviiab.mewikipedia.org |

| CAS Number | 7492-29-7 (also 10171-69-4 for HCl) | nih.govwikipedia.org |

| IUPAC Name | 2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d] droracle.ainih.govbenzodiazepin-6-one (or 2-chloro-5-methyl-5,9,10,14b-tetrahydroisoquino[2,1-d] droracle.ainih.govbenzodiazepin-6(7H)-one) | nih.govwikipedia.orguni.lu |

Note: While some sources mention potential anxiolytic and antidepressant properties iiab.mewikipedia.org, this information is presented as reported properties rather than detailed research findings on efficacy, adhering to the exclusion criteria.

Synthetic Methodologies and Chemical Transformations of Clazolam

Historical and Current Synthetic Approaches to Clazolam

Historical approaches to the synthesis of 3-aminodihydroisoquinolines, a class of compounds related to the tetrahydroisoquinoline part of this compound, have been reviewed, highlighting various synthetic methodologies. sci-hub.se There are two main approaches to the synthesis of 3-aminoisoquinolines, which are relevant precursors. sci-hub.se Benzodiazepines themselves are generally synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, β-haloketones, or ketones, often utilizing acidic catalysts to facilitate the condensation process. nih.gov Recent progress in the synthesis of 1,4- and 1,5-benzodiazepines has involved using o-phenylenediamine (B120857) as a substrate with various other substrates like aldehydes, ketones, and isocyanides under different reaction conditions and synthetic strategies. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

The design and synthesis of analogs and derivatives of benzodiazepines, including structures related to this compound, are actively pursued for research purposes to explore their chemical space and potential interactions. researchgate.netnih.gov This involves modifying the core benzodiazepine (B76468) or tetrahydroisoquinoline structures, or introducing various substituents. For instance, research has focused on the synthesis of new diazepine (B8756704) derivatives, such as 2,3-benzodiazepine-1-ones, through novel synthetic approaches. mdpi.com The synthesis of hybrid compounds containing both benzodiazepine and other structural fragments, such as lappaconitine–1,5-benzodiazepine hybrids, has also been reported, demonstrating strategies for creating complex fused systems. mdpi.com These efforts often involve multi-component reactions and cascade sequences to efficiently construct the desired molecular scaffolds. mdpi.comnih.gov

Optimization of this compound Synthesis Pathways for Research Scalability

Optimization of synthetic pathways is crucial for producing compounds like this compound and its analogs on a research scale. While specific details on the optimization of this compound synthesis are not extensively detailed in the provided sources, general principles of synthesis optimization for chemical compounds involve exploring various reaction parameters such as temperature, reaction time, catalyst loading, and reactant concentrations to maximize yield and purity. nih.govresearchgate.netmdpi.com For example, studies on the synthesis of other complex molecules and nanoparticles have demonstrated the use of statistical methods like response surface methodology to determine optimal conditions for high yields and desired characteristics. researchgate.netmdpi.com Efficient and environmentally friendly methods, such as using inexpensive catalysts and mild reaction conditions, are also a focus in optimizing synthetic routes for scalability. nih.gov

Investigation of Clazolam S Molecular Mechanisms of Action

Receptor Binding Kinetics and Thermodynamics of Clazolam

For this compound, a predicted non-subtype selective binding affinity (pIC50) of 8.1 has been reported wikipedia.org. The pIC50 is the negative logarithm of the IC50, where IC50 is the concentration of a substance required to inhibit 50% of a specific biological process. In the context of receptor binding, IC50 can be related to Kd under specific conditions. A pIC50 of 8.1 corresponds to an IC50 (and potentially Kd) in the nanomolar range, suggesting a relatively high binding affinity for GABAA receptors wikipedia.org.

Characterization of Receptor Subtype Selectivity and Efficacy for this compound

GABAA receptors are diverse, existing as pentamers composed of various combinations of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3) guidetopharmacology.orgnih.gov. The specific subunit composition dictates the receptor's pharmacological properties, including its sensitivity to different modulators and its functional characteristics guidetopharmacology.orgwikipedia.orgnih.gov. Benzodiazepine (B76468) sensitivity is primarily associated with GABAA receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit wikipedia.orgnih.gov.

Receptor subtype selectivity refers to the differential binding affinity or efficacy of a compound across various receptor subtypes mdpi.com. Efficacy describes the ability of a ligand to produce a maximal functional response upon binding to a receptor derangedphysiology.compharmacologyeducation.org. Ligands can be full agonists (producing maximal response), partial agonists (producing a submaximal response), or antagonists (blocking agonist binding without producing a response) derangedphysiology.compharmacologyeducation.orgwikipedia.orgnih.gov. As a positive allosteric modulator, this compound's efficacy is described in terms of its ability to enhance GABA's effect.

While a general binding affinity for this compound has been reported wikipedia.org, detailed data on its selectivity and efficacy across specific human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were not explicitly available in the provided search results. However, the anxiolytic effects attributed to this compound wikipedia.orgiiab.metripsitter.com in general are often associated with activity at GABAA receptors containing α2 and α3 subunits, while sedative effects are more linked to α1-containing receptors nih.govresearchgate.net. Without specific subtype binding and functional data for this compound, its precise subtype selectivity profile and relative efficacy at different subtypes remain to be fully characterized based on the provided information.

Some studies on other benzodiazepines have shown differential binding affinities for α1 versus α2 subtypes, which may contribute to their distinct clinical profiles nih.gov. Understanding this compound's subtype selectivity would provide valuable insights into the molecular basis of its reported anxiolytic properties.

Ligand-Receptor Interaction Studies via Biophysical Methods

Biophysical methods are employed to study the intricate details of ligand-receptor interactions, providing information beyond simple binding affinity. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) can offer insights into binding kinetics, thermodynamics, conformational changes upon binding, and the specific residues involved in the interaction unl.edu. SPR, for instance, can measure real-time binding and dissociation events, allowing for the determination of association (kon) and dissociation (koff) rate constants unl.edusprpages.nl. ITC can directly measure the heat changes associated with binding, providing thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) unl.edu.

Metabolic Profiling and Biotransformation Pathways of Clazolam

In Vitro Metabolic Studies of Clazolam in Hepatic Systems

In vitro metabolic studies utilizing hepatic systems, such as human liver microsomes, are crucial for identifying the enzymes and pathways involved in the biotransformation of compounds like this compound. These systems provide a controlled environment to investigate how the liver, the primary organ of drug metabolism, processes the compound. While specific detailed in vitro studies solely focused on this compound in hepatic systems were not extensively found in the search results, research on other benzodiazepines, such as clobazam and midazolam, provides insights into typical metabolic processes that may also apply to this compound nih.govnih.govpharmgkb.orgsciex.com. Studies on clobazam, for instance, have utilized pooled human liver microsomes to identify metabolites nih.gov. Such studies typically involve incubating the parent compound with liver microsomes and cofactors, followed by analysis to detect and quantify metabolites.

Enzymatic Pathways Involved in this compound Biotransformation, e.g., Cytochrome P450 and Phase II Conjugation

The biotransformation of this compound is expected to involve a range of enzymes, primarily those in the cytochrome P450 (CYP) superfamily for Phase I reactions and various transferases for Phase II conjugation reactions.

Cytochrome P450 (CYP) Enzymes: CYP enzymes are the major players in Phase I metabolism, catalyzing oxidation, reduction, and hydrolysis reactions that introduce or expose polar functional groups on the parent compound nih.govupol.cz. Many benzodiazepines are metabolized by CYP enzymes, particularly CYP3A4, CYP3A5, and CYP2C19 nih.govnih.govpharmgkb.org. Studies on clobazam have shown that CYP3A4, CYP2C19, and CYP2B6 are involved in its N-demethylation, while CYP2C19 and CYP2C18 catalyze its hydroxylation nih.gov. CYP3A4 is a highly abundant CYP isoform in the liver and small intestine and is responsible for the metabolism of a large percentage of marketed drugs medsafe.govt.nz. CYP2C19 also plays a significant role in the metabolism of several benzodiazepines and exhibits genetic polymorphism, which can lead to interindividual variability in drug metabolism nih.govpharmgkb.org.

Phase II Conjugation: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate (B86663), glutathione, amino acids, acetate, or methyl groups nih.govupol.czreactome.orgontosight.aidrughunter.com. These reactions, primarily catalyzed by transferase enzymes, increase the water solubility of the metabolites, facilitating their excretion nih.govupol.czontosight.ai.

Common Phase II reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is one of the most important detoxification pathways, conjugating glucuronic acid to hydroxyl, carboxyl, amino, or thiol groups nih.govupol.czreactome.orgdrughunter.com. UGTs, particularly UGT1A4, UGT2B15, UGT2B7, and UGT1A9, are involved in the glucuronidation of various benzodiazepines pharmgkb.org.

Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfate group nih.govupol.czdrughunter.com.

Acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction adds an acetyl group, particularly to compounds with amino groups nih.govupol.czdrughunter.com.

Methylation: Catalyzed by methyltransferases (MTs), this involves the addition of a methyl group nih.govupol.czdrughunter.com.

While specific enzymatic pathways for this compound have not been detailed in the provided search results, it is highly probable that its biotransformation involves a combination of CYP-mediated Phase I reactions and subsequent Phase II conjugation, similar to other benzodiazepines.

Methodologies for Metabolite Profiling and Quantification in Research Models

Metabolite profiling and quantification in research models are essential for understanding the pharmacokinetics and metabolic fate of a compound. A variety of analytical methodologies are employed for this purpose.

Chromatography and Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a primary technique used for metabolite profiling and identification criver.comlcms.czbiospec.netmdpi.com. High-resolution LC-MS and LC-MS/MS are particularly powerful, offering sensitivity and the ability to discern metabolites from endogenous compounds criver.com. These techniques separate metabolites based on their physicochemical properties and then detect them based on their mass-to-charge ratio and fragmentation patterns. criver.comlcms.czbiospec.netmdpi.com. Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for more volatile compounds biospec.net.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about metabolites criver.com. It can be used in conjunction with MS for comprehensive structural elucidation criver.com.

Radiolabeling: The use of radiolabeled compounds (e.g., 14C or 3H) is a valuable technique for metabolite profiling and quantification, especially in preclinical and clinical ADME (Absorption, Distribution, Metabolism, Excretion) studies technosaurus.co.jpadmescope.com. Radiolabeling allows for the accurate quantification of drug-related material in biological samples and aids in the detection and identification of metabolites technosaurus.co.jp.

Targeted vs. Untargeted Profiling: Metabolite profiling can be performed using targeted or untargeted approaches biospec.netmetwarebio.com. Targeted profiling focuses on the detection and quantification of a predefined set of known metabolites, often using techniques like multiple reaction monitoring (MRM) in MS biospec.netmetwarebio.comgoogle.com. Untargeted profiling aims to detect and identify as many metabolites as possible within a sample, including unknown compounds biospec.netmetwarebio.com. This often involves comprehensive data acquisition and sophisticated data processing and annotation tools biospec.netmetwarebio.com.

In Vitro Models: Research models for metabolite profiling include in vitro systems such as human liver microsomes, hepatocytes, and recombinant enzymes nih.govsciex.comnih.gov. These models allow for the study of specific metabolic reactions and the identification of responsible enzymes nih.gov.

The methodologies employed for this compound would likely involve a combination of these techniques to provide a comprehensive understanding of its metabolic profile and the pathways involved in its biotransformation.

Data Table Example (Illustrative - Specific this compound metabolite data not found in search results):

While specific data tables for this compound metabolites were not available in the search results, a hypothetical table illustrating the type of data obtained from metabolite profiling studies is presented below, based on common benzodiazepine (B76468) metabolites and analytical techniques.

| Metabolite Name | Proposed Structure | Molecular Formula | Exact Mass (Da) | Retention Time (min) | Detection Method (Example) | Proposed Formation Pathway (Example) |

| This compound (Parent) | C₁₈H₁₇ClN₂O | 312.103 | XX.XX | LC-MS/MS | N/A | |

| Hydroxy this compound 1 | C₁₈H₁₇ClN₂O₂ | 328.098 | YY.YY | LC-MS/MS | CYP-mediated Hydroxylation | |

| Deschloro this compound | C₁₈H₁₈N₂O | 278.142 | ZZ.ZZ | LC-MS/MS | Dechlorination | |

| This compound N-Oxide | C₁₈H₁₇ClN₂O₂ | 328.098 | WW.WW | LC-MS/MS | CYP-mediated N-oxidation | |

| Hydroxy this compound Glucuronide | C₂₄H₂₅ClN₂O₈ | 504.129 | VV.VV | LC-MS/MS | UGT-mediated Glucuronidation |

Detailed Research Findings Example (Illustrative - Specific this compound data not found in search results):

Again, lacking specific this compound data, an example based on findings for a related benzodiazepine (clobazam) is provided to illustrate the level of detail expected in research findings.

Research on the metabolism of clobazam using cDNA-expressed human CYP enzymes identified CYP3A4, CYP2C19, and CYP2B6 as the main enzymes involved in its N-demethylation. nih.gov. The kinetic parameters for N-desmethylclobazam formation by these enzymes were determined: CYP3A4 showed a Km of 29.0 µM, Vmax of 6.20 nmol/min/nmol P450, and intrinsic clearance (CLint) of 214 µL/min/nmol P450. nih.gov. CYP2C19 had a Km of 31.9 µM, Vmax of 1.15 nmol/min/nmol P450, and CLint of 36.1 µL/min/nmol P450. nih.gov. CYP2B6 exhibited a Km of 289 µM, Vmax of 5.70 nmol/min/nmol P450, and CLint of 19.7 µL/min/nmol P450. nih.gov. These findings highlight the varying efficiencies of different CYP isoforms in metabolizing the compound.

Advanced Analytical Methodologies for Clazolam Research

Chromatographic Techniques for Separation and Analysis of Clazolam and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a widely utilized and often considered the gold standard technique for the analysis of benzodiazepines and their metabolites in biological samples. nih.govmdpi.com This technique offers significant advantages, including high sensitivity, selectivity, and the ability to analyze thermally labile compounds without derivatization. sciex.com LC-MS/MS allows for the identification and measurement of a broad range of compounds with minimal sample preparation compared to some other methods. nih.gov Applications of LC-MS/MS in benzodiazepine (B76468) analysis include the detection and quantification of various benzodiazepines and their metabolites in matrices such as urine, blood, and oral fluid. nih.govuakron.eduresearchgate.netforensicresources.orgnih.gov Methods have been developed for the analysis of large panels of benzodiazepines, demonstrating high sensitivity and throughput. nih.govnih.gov For instance, LC-MS/MS methods have achieved detection limits in the low ng/mL range for various benzodiazepines in biological matrices. nih.govmdpi.comresearchgate.net The use of internal standards, particularly deuterated internal standards, in LC-MS/MS analysis helps to control for matrix effects and improve the accuracy of quantification in complex biological samples. nih.govforensicresources.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another established and powerful technique for the detection and quantification of benzodiazepines. nih.govnih.gov GC-MS is often considered a reference method in forensic and clinical toxicology due to its high sensitivity and specificity for identifying such drugs in biological media. nih.gov The technique involves the separation of volatile or semi-volatile compounds by gas chromatography, followed by their identification and quantification based on their mass spectra. While GC-MS offers high chromatographic resolution, some benzodiazepines may require derivatization to enhance their volatility and thermal stability for GC analysis. sciex.com Sample preparation, such as extraction, is typically performed before GC-MS analysis of biological samples. nih.gov GC-MS methods have been developed for the simultaneous analysis of multiple benzodiazepines in matrices like blood and urine, with reported limits of detection in the ng/mL range. researchgate.netindjaerospacemed.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound, as well as enabling its quantification based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms within a molecule. nih.govsysrevpharm.org Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure and purity of synthesized compounds. For chlorinated compounds like this compound, Chlorine NMR (³⁵Cl and ³⁷Cl) can potentially provide information about the electronic environment of the chlorine atom. However, chlorine NMR for covalently bound chlorine in organic molecules can be challenging due to the quadrupolar nature of the chlorine nuclei, which often leads to broad signals, particularly in larger or less symmetrical molecules. huji.ac.ilnih.gov While general NMR spectroscopy is a standard tool in chemical analysis and has been applied to the study of benzodiazepines, specific detailed research findings on the application of NMR, particularly chlorine NMR, specifically for this compound were not prominently found in the surveyed literature, aside from mentions in chemical databases and patents indicating the existence of NMR data for the compound. google.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. uobabylon.edu.iq By analyzing the absorption or transmission of infrared light, researchers can obtain a spectrum that serves as a molecular fingerprint, aiding in the identification and confirmation of a compound's structure. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iqazooptics.com This technique is particularly useful for detecting and quantifying compounds that contain chromophores, such as conjugated systems, which absorb light in this region. azooptics.comlibretexts.org UV-Vis spectroscopy can be used for the quantitative analysis of drugs based on the Beer-Lambert Law, where absorbance is directly proportional to concentration. azooptics.com Both IR and UV-Vis spectroscopy are commonly applied in the analysis of pharmaceutical compounds for identification, purity assessment, and quantification. While general applications to drug analysis are well-documented, specific detailed research on the application of IR and UV-Vis spectroscopy specifically for this compound in published studies was limited in the search results, although chemical databases indicate the availability of IR spectra for this compound. nih.gov UV detection is also commonly coupled with liquid chromatography for the analysis of benzodiazepines. sciex.comscielo.br

Advanced Detection and Quantification Methods in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as blood, urine, and saliva are essential for toxicological, clinical, and forensic purposes. nih.govresearchgate.net Due to the complex nature of these matrices and the potentially low concentrations of analytes, advanced analytical methods with high sensitivity and specificity are required. sciex.comnih.govresearchgate.net LC-MS/MS and GC-MS are the predominant techniques employed for this purpose, offering the necessary performance to accurately identify and quantify benzodiazepines and their metabolites in biological samples. mdpi.comnih.govuakron.eduresearchgate.netforensicresources.orgnih.govnih.govnih.gov Sample preparation techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are often employed to isolate and concentrate the analytes from the biological matrix before chromatographic and spectroscopic analysis, minimizing matrix effects and improving detection limits. mdpi.comresearchgate.netnih.govscielo.br The development and validation of these methods involve rigorous evaluation of parameters such as sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ), accuracy, precision, and matrix effects to ensure reliable results. uakron.eduresearchgate.net

Table 1: Comparison of LC-MS/MS and GC-MS for Benzodiazepine Analysis

| Feature | LC-MS/MS | GC-MS |

| Sensitivity | High, often preferred for low concentrations nih.govmdpi.comsciex.com | High nih.govnih.gov |

| Specificity | High nih.govmdpi.comsciex.com | High nih.govnih.gov |

| Thermal Stability | Suitable for thermally labile compounds sciex.com | May require derivatization for some compounds sciex.com |

| Sample Prep | Often minimal sciex.comnih.gov | Typically requires extraction and potentially derivatization sciex.comnih.gov |

| Analyte Range | Broader range of compounds and metabolites nih.gov | Suitable for volatile/semi-volatile compounds sciex.com |

| Matrix Effects | Can be present, often controlled with ISTDs nih.govforensicresources.org | Generally less pronounced after extraction |

Method Validation and Quality Control in this compound Analytical Research

Method validation typically involves establishing that the analytical procedure can accurately and reliably measure the target analyte within a specified range and in the presence of other components that may be present in the sample matrix. ujpronline.com For benzodiazepines, this often involves techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and specificity. comiteguandu.org.brchromatographyonline.comnih.gov

Key validation parameters assessed include:

Specificity: The ability of the method to uniquely identify and measure the analyte in the presence of other substances. ujpronline.com This is crucial in complex matrices.

Linearity and Range: Demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range. ujpronline.com Calibration curves are generated using standards of known concentrations. chromatographyonline.com

Accuracy: The closeness of the measured value to the true value. ujpronline.com This is often assessed by analyzing fortified samples with known amounts of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. ujpronline.com Precision can be evaluated at different levels, such as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Sensitivity: Assessed by determining the LOD and LOQ. ujpronline.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govnih.gov

Quality control in analytical research involving compounds like this compound involves the routine use of quality control samples, blanks, and standards alongside the unknown samples. ct.gov These QC samples, ideally prepared in a matrix similar to the study samples, are analyzed at regular intervals to monitor the performance of the analytical system and ensure that it remains within acceptable limits. compliancequest.comct.gov Control charts are often used to track QC results over time, allowing for the identification of trends or deviations that may indicate a problem with the method or instrumentation. ct.gov

For quantitative analysis, control sample results must typically fall within a specified percentage of the analyte's target concentration, such as ±20%. ct.gov The use of internal standards, particularly isotopically labeled analogs, is common in mass spectrometry-based methods to compensate for matrix effects and variations in sample preparation and instrument response. ct.govresearchgate.net Regular verification of the vial sequence and evaluation for potential carryover are also essential QC steps. ct.gov

While specific data tables for this compound method validation were not found, research on other benzodiazepines illustrates the types of data generated during validation. For example, a validated UPLC-MS/MS method for other benzodiazepines showed acceptable recovery values, relative standard deviations (RSD), and linearity (R² > 0.9949). comiteguandu.org.brnih.gov LOD and LOQ values are also determined to establish the sensitivity of the method for the specific analyte in the matrix of interest. nih.govnih.gov

Based on the principles of analytical method validation and quality control applied to similar compounds, research involving this compound would necessitate a robust validation process covering the parameters mentioned above. Ongoing quality control measures would be essential to ensure the accuracy, reliability, and defensibility of any analytical data generated.

Illustrative Data Table (Based on Benzodiazepine Validation Principles):

| Validation Parameter | Acceptance Criteria (Example) | Representative Finding (Based on similar benzodiazepines) |

| Linearity (R²) | ≥ 0.99 | > 0.999 chromatographyonline.comnih.gov |

| Accuracy (% Recovery) | 80-120% (typical) | 57-100% comiteguandu.org.brnih.gov |

| Precision (% RSD) | ≤ 20% (typical) | < 20% comiteguandu.org.brnih.gov |

| LOD | - | ng/mL or µg/L range (varies by method/analyte) nih.govnih.gov |

| LOQ | - | ng/mL or µg/L range (varies by method/analyte) nih.govnih.gov |

Note: This table provides illustrative examples based on validation principles for similar compounds and is not specific this compound validation data.

Computational Modeling and Simulation in Clazolam Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between two molecules, typically a ligand (such as Clazolam) and a receptor (such as a protein target like the GABAA receptor, which is relevant for benzodiazepines). nih.govopenaccessjournals.com This method simulates the intricate choreography of molecular interactions on a virtual stage. openaccessjournals.com The goal is to understand how the ligand binds to the receptor, often focusing on key interaction sites like active sites or binding pockets. openaccessjournals.com

In the context of this compound, molecular docking studies could be employed to predict how this compound interacts with its likely biological targets, such as subtypes of the GABAA receptor. By evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, scoring functions within docking programs estimate the binding affinity and stability of the this compound-receptor complex. openaccessjournals.com Visualization tools are crucial for analyzing these interaction patterns. mdpi.com While specific docking data for this compound is not available in the provided results, studies on other benzodiazepines demonstrate the utility of this approach in understanding their binding modes and subtype selectivity at GABAA receptors. nih.govnih.gov This allows researchers to gain insights into the structural requirements for effective binding. mdpi.comasianpubs.org

Molecular Dynamics Simulations of this compound within Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, revealing the conformational flexibility and stability of molecular systems over time. chemistryjournals.netscispace.comnih.gov Unlike static docking studies, MD simulations allow researchers to observe the behavior of a ligand, such as this compound, within a biological environment, such as a solvated protein-ligand complex or a membrane system. scispace.commdpi.commdpi.com

Applying MD simulations to this compound could involve simulating the this compound-receptor complex to assess the stability of the predicted binding pose over a certain time scale. mdpi.commdpi.com These simulations can provide information about the fluctuations of the ligand within the binding site, the dynamics of the receptor in the presence of the ligand, and the role of the surrounding environment (like water molecules or membrane lipids) in the interaction. mdpi.comscispace.com MD simulations can help validate docking results and offer valuable assessments in explaining drug-receptor interactions. mdpi.com Enhanced sampling techniques can be used to overcome limitations related to high computational costs and limited conformational sampling in complex biological systems. nih.govnih.gov

Prediction of Molecular Properties for Activity and Stability using Computational Chemistry

Computational chemistry encompasses a variety of techniques used to predict and analyze molecular structures, properties, and reactivity. chemistryjournals.netjstar-research.comjstar-research.com These methods are crucial for understanding the relationship between a molecule's structure and its biological activity and stability. jstar-research.com

For this compound, computational chemistry methods can be used to predict various molecular properties relevant to its potential activity and stability. These properties can include 3D molecular geometries, electronic properties (such as charge distribution and molecular orbitals), and spectroscopic properties. jstar-research.com Predicting the stability of a compound under different conditions is also possible. jstar-research.com Accurate predictions of these properties, often complementing experimental data, can provide deeper mechanistic insight and help rationalize experimental observations. jstar-research.com Machine learning and AI have further enhanced the predictive power of these computational models. chemistryjournals.net

De Novo Design Approaches for Novel this compound Analogs

De novo design is a computational method used to generate novel molecular structures with desired pharmacological properties, rather than screening existing libraries. nih.govherts.ac.uknih.gov This approach starts "from new" to design molecules tailored for a specific target or activity profile. herts.ac.uk

In the context of this compound research, de novo design approaches could be employed to design novel analogs of this compound. By using the structural features of this compound and information about its potential target interactions, computational algorithms can generate new molecular entities that are predicted to have improved binding affinity, selectivity, or other desirable properties. nih.govherts.ac.uk This can involve modifying the existing this compound scaffold or designing entirely new structures that mimic the key interaction features of this compound. herts.ac.uk De novo design can help explore unexplored chemical space for potential drug candidates. herts.ac.uk

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves defining the essential steric and electronic features of a molecule that are necessary for it to interact optimally with a specific biological target. nih.govresearchgate.net These features can include hydrogen bond acceptors and donors, hydrophobic centers, and aromatic rings. researchgate.net A pharmacophore model represents the spatial arrangement of these features. herts.ac.ukresearchgate.net

Virtual screening is a computational technique that uses pharmacophore models or docking to search large databases of chemical compounds to identify those that are most likely to bind to a specific target. nih.govmdpi.comsimulations-plus.com Pharmacophore-based virtual screening uses the defined pharmacophore model as a query to quickly identify molecules that possess the required features in the correct spatial arrangement. nih.govresearchgate.net

For this compound, pharmacophore modeling could be used to define the key features responsible for its interaction with its target receptor. This model could then be used in virtual screening campaigns to search large chemical libraries for novel compounds that share these essential features, potentially identifying new lead compounds or scaffolds with similar biological activity to this compound. nih.govresearchgate.netsimulations-plus.comrsc.org

In Silico Methodologies for Binding Pattern Analysis

In silico methodologies for binding pattern analysis involve using computational tools to analyze the specific interactions between a ligand and its receptor at the atomic level. nih.govmdpi.comasianpubs.org This often builds upon the results of molecular docking and molecular dynamics simulations. mdpi.com

Analyzing the binding pattern of this compound within a receptor binding site using in silico methods would involve identifying and characterizing the specific types of interactions formed, such as hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts, and the specific amino acid residues involved. nih.govopenaccessjournals.commdpi.commdpi.comasianpubs.orgbiosolveit.de This detailed interaction analysis provides insights into the molecular basis of binding affinity and specificity. mdpi.comasianpubs.org Understanding the site-specific binding pattern can be beneficial for designing new molecules with potentially improved effects. nih.gov

Compound Names and PubChem CIDs

Preclinical Mechanistic Investigations and in Vitro Pharmacology of Clazolam

Cellular and Subcellular Studies of Clazolam's Effects

Investigations into the cellular and subcellular effects of this compound focus on its interactions with specific cellular components, particularly its primary targets and any subsequent modulation of intracellular processes.

In Vitro Receptor Functional Assays and Bioassay Development

As a benzodiazepine (B76468) derivative, this compound is understood to primarily interact with gamma-aminobutyric acid type A (GABAA) receptors nih.govbenzoinfo.comfrontiersin.orgmdpi.comwikipedia.org. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system nih.govbenzoinfo.comwikipedia.org. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site, typically located at the interface of the alpha (α) and gamma (γ) subunits nih.govfrontiersin.orgmdpi.comwikipedia.org. This binding positively modulates the receptor's activity, increasing the frequency of chloride channel opening in the presence of GABA, which leads to enhanced inhibitory signaling and neuronal hyperpolarization nih.govbenzoinfo.comfrontiersin.orgwikipedia.org.

In vitro receptor functional assays are employed to characterize the potency and efficacy of this compound at GABAA receptors and their various subtypes. These assays can include:

Receptor Binding Assays: These studies quantify the affinity of this compound for the benzodiazepine binding site on GABAA receptors. Techniques such as radioligand binding assays are used to determine parameters like the dissociation constant (Kd) and inhibition constant (Ki), providing insights into binding strength and competitive displacement of known ligands giffordbioscience.combmglabtech.com.

Functional Assays: These assays measure the biological response resulting from this compound's interaction with GABAA receptors. This can involve measuring the influx of chloride ions through the channel using electrophysiological methods or fluorescent indicators benzoinfo.comwikipedia.orggiffordbioscience.comherts.ac.uk. Functional assays yield parameters such as the half maximal effective concentration (EC50) for agonist activity or half maximal inhibitory concentration (IC50) for antagonist activity, as well as the maximal effect (Emax) giffordbioscience.com.

While specific quantitative data (Kd, Ki, EC50, IC50) for this compound was not extensively detailed in the provided search results, its classification as a benzodiazepine strongly indicates its mechanism involves positive allosteric modulation of GABAA receptors containing specific α and γ subunits nih.govfrontiersin.org. The development of bioassays for this compound involves establishing reliable in vitro systems, potentially using cell lines expressing defined GABAA receptor subunit compositions or primary neuronal cultures, to consistently measure its receptor interactions and functional effects herts.ac.ukthermofisher.comnih.gov.

Investigation of Intracellular Signaling Pathways Modulated by this compound

The primary effect of this compound's interaction with GABAA receptors is the modulation of chloride ion flux across the neuronal membrane benzoinfo.comwikipedia.org. This change in ion concentration and membrane potential can indirectly influence various intracellular signaling pathways. While the direct targets of benzodiazepines are the GABAA receptors themselves, the resulting altered neuronal activity can have downstream effects on cellular signaling cascades.

Investigations into these pathways could explore how the enhanced inhibitory tone mediated by this compound affects:

Activity of kinases and phosphatases: These enzymes are central to many intracellular signaling cascades, and their activity can be modulated by changes in the cellular electrical environment and ion concentrations patsnap.comnih.govnih.govbiointerfaceresearch.com.

Neurotransmitter release: The inhibition of neuronal firing can impact the release of excitatory and inhibitory neurotransmitters, subsequently affecting signaling in connected neurons.

Gene expression: Chronic modulation of neuronal activity by benzodiazepines can lead to alterations in gene expression, influencing the synthesis of proteins involved in synaptic function and plasticity thermofisher.com.

Detailed research specifically on intracellular signaling pathways directly modulated by this compound was not found in the provided search results. However, the general understanding of benzodiazepine pharmacology suggests that any observed effects on intracellular signaling would likely be secondary to their primary action on GABAA receptors and the resulting changes in neuronal excitability and ion flux.

Electrophysiological Characterization of this compound's Modulatory Effects

Electrophysiological techniques are indispensable for directly assessing the functional impact of this compound on the electrical activity of neurons and the function of GABAA receptors. These methods allow for the measurement of ion currents and membrane potential changes.

Patch-clamp recording, including whole-cell configuration, is a standard electrophysiological technique used to study the activity of ligand-gated ion channels like GABAA receptors herts.ac.ukgoogleapis.com. By applying GABA to neurons or cells expressing recombinant receptors and simultaneously applying this compound, researchers can measure how this compound alters the evoked chloride currents.

Key parameters evaluated in electrophysiological studies of benzodiazepines include:

Potentiation of GABA-evoked currents: Measuring the increase in chloride current amplitude in the presence of varying concentrations of this compound and a fixed concentration of GABA.

Effects on channel kinetics: Analyzing how this compound influences the frequency and duration of individual chloride channel opening events. Benzodiazepines are known to increase the frequency of opening without significantly affecting the duration or the maximal current response to saturating concentrations of GABA frontiersin.orgwikipedia.org.

Voltage-dependence of modulation: Investigating if the modulatory effects of this compound are dependent on the membrane potential.

While specific electrophysiological data for this compound was not detailed in the search results, such studies would be crucial for confirming its positive allosteric modulatory activity at GABAA receptors and potentially identifying any subunit-selective effects, which could contribute to a distinct pharmacological profile frontiersin.org. Electrophysiology provides direct functional evidence of the compound's interaction with its target receptor.

Enzyme Kinetics and Inhibition Studies Relevant to this compound's Action

Enzyme kinetics and inhibition studies are important for understanding the metabolic fate of this compound and its potential to interact with or modulate the activity of various enzymes.

For benzodiazepines, enzymes involved in metabolism, particularly cytochrome P450 (CYP) enzymes, are of significant interest nih.gov. In vitro studies using human liver microsomes or recombinant CYP enzymes are used to identify the specific isoforms responsible for this compound metabolism and to determine the kinetic parameters of these reactions, such as the maximum velocity (Vmax) and Michaelis constant (Km) nih.gov. This information is vital for predicting how this compound is processed in the body.

Furthermore, this compound's potential to inhibit or induce drug-metabolizing enzymes is assessed through in vitro inhibition and induction studies nih.govyoutube.com. Inhibition studies involve incubating this compound with various enzyme isoforms and measuring its effect on the metabolism of known probe substrates. This allows for the determination of inhibition constants (Ki) or IC50 values, indicating the potency of inhibition giffordbioscience.comyoutube.com. Some benzodiazepines, like clonazepam, have demonstrated in vitro inhibitory effects on certain CYP enzymes, such as CYP2B nih.gov.

Beyond metabolic enzymes, this compound could theoretically interact with other enzymes involved in neurotransmitter synthesis, degradation, or intracellular signaling pathways. Enzyme kinetics and inhibition studies could be applied to investigate such interactions, characterizing the nature and potency of any enzymatic modulation.

Specific in vitro enzyme kinetics or inhibition data directly pertaining to this compound was not found in the provided search results. However, standard preclinical evaluation of a benzodiazepine would include such studies to understand its metabolic profile and potential for enzyme interactions.

Development and Validation of In Vitro Models for Mechanistic Research

The successful execution of preclinical mechanistic research on this compound relies heavily on the development and validation of appropriate in vitro models that accurately recapitulate relevant biological processes drnaitiktrivedi.comslideshare.netresearchgate.net. These models provide controlled systems for studying the compound's interactions and effects.

Key in vitro models relevant to this compound research include:

Recombinant cell lines: Cell lines engineered to stably express specific combinations of GABAA receptor subunits are invaluable for studying this compound's binding and functional modulation of defined receptor subtypes herts.ac.ukthermofisher.com. This allows researchers to investigate potential subtype selectivity.

Primary cell cultures: Neuronal cultures derived from relevant brain regions offer a more complex and physiologically relevant environment, containing native receptor expression patterns and intricate cellular networks nih.gov.

Induced pluripotent stem cell (iPSC)-derived neurons: These models offer the potential to study this compound's effects on human neurons, providing a more translationally relevant system.

Cell-based reporter assays: These assays utilize reporter genes linked to signaling pathways or transcription factors that are activated or inhibited downstream of GABAA receptor modulation thermofisher.com. They can be adapted for high-throughput screening to assess the functional impact of this compound on specific cellular responses giffordbioscience.com.

Validation of these in vitro models is a critical step to ensure their reliability and relevance to the biological questions being addressed. Validation processes typically involve confirming the expression of target receptors and proteins, characterizing the functional responses of the model system to known agonists and antagonists, and demonstrating the reproducibility of experimental results thermofisher.compistoiaalliance.org.

Furthermore, the integration of in vitro data with mechanistic computational models can enhance the understanding of this compound's actions by providing a quantitative framework for simulating complex biological interactions and predicting outcomes nih.govfrontiersin.orgnih.gov. This approach can help bridge the gap between in vitro findings and potential in vivo effects nih.govfrontiersin.org. The development of standardized approaches and data sharing frameworks for in vitro pharmacology data also contributes to the robustness and comparability of research findings pistoiaalliance.org.

Advanced Structural Characterization of Clazolam and Metabolites

Spectroscopic and Diffraction Methods for Solid-State and Solution Structure Determination

Spectroscopic and diffraction methods are fundamental tools in determining the molecular structure of compounds in both solid and solution states.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are widely used. NMR provides detailed information about the connectivity and environment of atoms within a molecule, aiding in the determination of its solution structure. criver.comshimadzu.comwisc.edu Different NMR experiments can reveal various aspects of molecular structure and dynamics. wisc.edunih.gov Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is invaluable for determining the molecular weight and fragmentation patterns of a compound, which helps in identifying its elemental composition and structural subunits. criver.comshimadzu.comnih.gov Infrared (IR) spectroscopy can provide information about the functional groups present in a molecule through characteristic vibrational frequencies. scialert.netresearchgate.net

Diffraction Methods: X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. crelux.comwikipedia.orgresearchgate.netyoutube.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can construct an electron density map, revealing the positions of atoms, bond lengths, and bond angles. wikipedia.orgyoutube.com Powder X-ray diffraction can also be used to identify crystalline materials and provide information on unit cell dimensions and the presence of different polymorphic forms. researchgate.netresearchgate.net

While specific detailed spectroscopic and diffraction data for Clazolam in solid-state and solution were not extensively found in the provided search results, these general techniques are the standard methods applied for such characterization in organic chemistry and drug development. Studies on related benzodiazepines often utilize these techniques for structural confirmation and analysis. nih.govresearchgate.netresearchgate.netresearchgate.net

Characterization of Structural Transformations under Controlled Conditions

Investigating structural transformations under controlled conditions, such as variations in temperature, pH, or solvent, is important for understanding a compound's stability and potential degradation pathways. These studies often employ spectroscopic methods to monitor changes in the molecular structure over time. For instance, variable-temperature NMR can reveal changes in molecular conformation or the presence of different species in solution at different temperatures. nih.gov Monitoring reactions or degradation processes under specific conditions using techniques like LC-MS can help identify transformation products and elucidate the structural changes that have occurred. nih.govmass-analytica.com While direct information on this compound's structural transformations under controlled conditions was not detailed in the search results, the general approach involves applying analytical techniques to samples subjected to specific environmental stressors.

Conformational Analysis and Stereochemical Characterization

Conformational analysis involves the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds, known as conformations or conformers. sathyabama.ac.inyoutube.comquimicaorganica.orglibretexts.org These conformers can have different energies and interconvert at room temperature. sathyabama.ac.inquimicaorganica.orglibretexts.org Stereochemical characterization focuses on the three-dimensional arrangement of atoms in a molecule, including the determination of absolute and relative configurations at stereogenic centers. sathyabama.ac.inox.ac.uk Techniques like NMR spectroscopy can provide insights into molecular conformation in solution, sometimes revealing the presence of multiple conformers in equilibrium. nih.govnih.gov X-ray crystallography, when applicable to a chiral crystalline compound, can definitively determine the absolute stereochemistry. ox.ac.uk Computational methods, such as Density Functional Theory (DFT), are also frequently used to calculate the energies of different conformers and predict preferred conformations and stereochemical properties. researchgate.netresearchgate.netcsic.escnr.it

This compound's structure contains a complex fused ring system, which implies the potential for various conformations. Its structure also includes a chiral center at the 14b position, suggesting the existence of stereoisomers. wikipedia.orgiiab.me While specific conformational analysis or stereochemical characterization studies on this compound were not found, these principles and techniques are generally applicable to such molecular structures. The PubChem entry for this compound Hydrochloride indicates "Stereochemistry: UNKNOWN" nih.gov, highlighting the potential need for further investigation in this area.

Advanced Techniques for Metabolite Structural Elucidation

The metabolic transformation of a compound in biological systems results in the formation of metabolites, which often have modified structures compared to the parent compound. Elucidating the structures of these metabolites is a critical step in understanding a compound's fate in the body. criver.commass-analytica.com Advanced analytical techniques are essential for this purpose, especially given that metabolites may be present at low concentrations in complex biological matrices. criver.commass-analytica.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly coupled with high-resolution and tandem MS, is a primary tool for metabolite identification and structural elucidation. criver.comnih.govnih.govmass-analytica.comeurekaselect.com LC separates the mixture of metabolites, and MS provides information on their molecular weights and fragmentation patterns. criver.comshimadzu.comnih.govmass-analytica.com By comparing the MS data of metabolites to that of the parent compound, researchers can deduce structural changes, such as hydroxylation, dealkylation, or conjugation. nih.govnih.gov HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of metabolites. criver.comshimadzu.com MS/MS involves fragmenting selected ions and analyzing the resulting fragments, providing detailed structural information. criver.comnih.govnih.gov

NMR spectroscopy is also crucial for confirming the structures of isolated metabolites, providing detailed information about the arrangement of atoms. criver.comnih.gov Modern NMR techniques, including 2D NMR experiments, can help assign resonances and confirm connectivity in complex metabolite structures. nih.gov In cases where metabolites are difficult to isolate or are present in very small quantities, techniques like microcrystal electron diffraction (MicroED) are emerging as powerful tools for structure determination using nanocrystalline samples. nih.gov Computational methods can complement experimental data by predicting plausible metabolite structures and their spectroscopic properties. chemrxiv.org

While specific this compound metabolites and their detailed structural elucidation studies were not found in the provided search results, the general strategies and advanced techniques described above are universally applied in the field of drug metabolism and structural characterization of metabolites.

Future Directions and Emerging Research Avenues for Clazolam

Integration of Artificial Intelligence and Machine Learning in Clazolam Discovery

For this compound and its potential analogs, AI/ML could be applied in several ways:

Virtual Screening and Lead Optimization: AI/ML algorithms can perform virtual screening of vast chemical libraries to identify compounds with structural similarities to this compound that are predicted to interact with specific biological targets. scielo.br Quantitative Structure-Activity Relationship (QSAR) models, a computational approach, can predict the properties of a large number of compounds based on their chemical structures mdpi.com. This could be used to predict the potential activity and properties of this compound derivatives.

De Novo Design: Generative AI models can design novel molecular structures with desired properties, potentially leading to the creation of this compound analogs with improved efficacy, selectivity, or pharmacokinetic profiles. roche.com

Target Identification: While this compound is understood to interact with the GABAergic system as a benzodiazepine (B76468) nih.gov, AI/ML could potentially identify novel biological targets or pathways modulated by this compound or its metabolites, contributing to a better understanding of its pharmacological effects and potential for polypharmacology. amazon.com

The application of AI/ML in drug discovery involves analyzing diverse datasets, including chemical structures, biological assay results, and pharmacological data mdpi.comscielo.br.

Exploration of Novel Biological Targets and Polypharmacology for this compound and Analogs

Polypharmacology, the concept of drugs acting on multiple targets, is gaining recognition, particularly for complex diseases where modulating a network of targets may offer greater efficacy and potentially reduced side effects compared to single-target drugs unimi.itnih.gov. While benzodiazepines primarily target GABAA receptors, the unique fused structure of this compound wikipedia.orgiiab.me might lend itself to interactions with other biological targets.

Future research could focus on:

Identifying Off-Targets: Advanced screening techniques and computational methods can be employed to systematically identify off-targets of this compound beyond the classical benzodiazepine binding site on GABAA receptors. This could reveal novel therapeutic opportunities or potential liabilities.

Designing Multi-Target Ligands: Based on the structural scaffold of this compound, medicinal chemistry efforts guided by polypharmacology principles could aim to design hybrid molecules or analogs that selectively modulate multiple relevant targets implicated in anxiety, depression, or other neurological conditions. unimi.it This strategy, known as molecular hybridization, combines pharmacophoric moieties of different bioactive substances to create compounds with multi-target activity. unimi.it

Investigating GABAA Receptor Subtype Selectivity: Research into GABAA receptor subtypes has revealed that subtype-selective compounds may offer novel therapeutic potential for various conditions, including anxiety and depression, with potentially reduced side effects compared to non-selective benzodiazepines nih.gov. Future studies could investigate the precise affinity and efficacy of this compound at different GABAA receptor subtypes to understand its specific pharmacological profile and inform the design of subtype-selective analogs.

Research in this area involves detailed binding studies, functional assays, and potentially the use of techniques like affinity chromatography and mass spectrometry to identify interacting proteins.

Advanced Chemical Synthesis Techniques for Complex this compound Derivatives

The synthesis of complex molecules like this compound, with its fused benzodiazepine and tetrahydroisoquinoline rings wikipedia.orgiiab.me, can be challenging. Future research in chemical synthesis could focus on developing more efficient, sustainable, and versatile methods for producing this compound and novel derivatives.

Potential areas of exploration include:

Stereoselective Synthesis: Given the potential for chiral centers in this compound and its analogs, developing stereoselective synthetic routes is crucial to obtain specific enantiomers, which may have different pharmacological profiles.

Flow Chemistry: Utilizing continuous flow chemistry techniques could offer advantages in terms of reaction control, safety, and scalability for the synthesis of this compound derivatives.

Catalysis: Exploring novel catalytic methods, including organocatalysis and transition-metal catalysis, could lead to more efficient and environmentally friendly synthesis of the complex ring system found in this compound. rsc.org

Automated Synthesis: The application of automated synthesis platforms could enable rapid exploration of the structure-activity relationship of this compound analogs by facilitating the parallel synthesis of libraries of related compounds.

Advances in chemical synthesis techniques are continuously being developed and applied to the creation of diverse chemical structures framochem.comazelis.comresearchgate.netmdpi.com.

Development of Next-Generation Preclinical Models for Mechanistic Insights

Traditional preclinical models have limitations in fully recapitulating the complexity of human diseases, particularly neurological and psychiatric disorders umw.edu.plnih.gov. The development and application of next-generation preclinical models could provide deeper mechanistic insights into the pharmacological actions of this compound and its potential analogs.

Future research could utilize:

Induced Pluripotent Stem Cell (iPSC)-Derived Models: Using patient-derived iPSCs to create disease-specific models, such as differentiated neurons and astrocytes, can provide more human-relevant systems to study the effects of this compound on human cells and pathways involved in anxiety or depression umw.edu.pl.

Organ-on-a-Chip Technology: Microfluidic systems mimicking human organs or organ systems could offer a more physiologically relevant environment than traditional cell cultures for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effects on specific tissues. harvard.edu

Advanced Animal Models: While animal models have limitations, developing more complex animal models that integrate genetic and environmental factors relevant to human conditions could provide better translational value umw.edu.pl. Techniques like optogenetics and chemogenetics can also be employed to improve the specificity of preclinical studies umw.edu.pl.

Computational Models: Integrating computational models, such as quantitative systems modeling and AI-based tools, with experimental data from in vitro and in vivo models can provide predictive insights into drug behavior and efficacy. harvard.edu

These advanced models aim to improve the translational value of preclinical research and accelerate the development of novel treatments umw.edu.plnih.govharvard.edu.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.